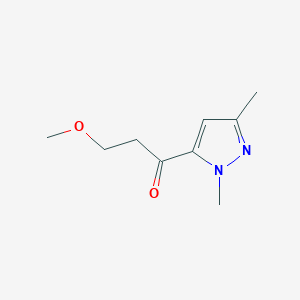

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxypropanone group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable methoxypropanone derivative. One common method is the condensation reaction between 1,3-dimethyl-1H-pyrazole and 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under controlled conditions.

Major Products Formed

Oxidation: Formation of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropan-1-one.

Reduction: Formation of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropan-1-one.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The methoxypropanone moiety can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine

- (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one is unique due to the presence of the methoxypropanone group, which imparts distinct chemical and physical properties. This functional group can enhance the compound’s reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C9H17N3O with a molecular weight of approximately 183 Da. It features a pyrazole ring, which is known for its pharmacological significance. The compound's structure is characterized by the following properties:

- LogP : -0.35

- Polar Surface Area : 53 Ų

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include methods such as condensation and cyclization. Various synthetic pathways have been documented, demonstrating the versatility of the pyrazole scaffold in drug design.

Antioxidant Activity

Recent studies have shown that compounds containing the pyrazole moiety exhibit significant antioxidant properties. For instance, in vitro assays using DPPH and ABTS methods demonstrated that this compound effectively scavenges free radicals, indicating its potential as an antioxidant agent .

Anti-Diabetic Activity

In vitro evaluations have highlighted the compound's ability to inhibit key enzymes involved in carbohydrate metabolism, particularly α-glucosidase and α-amylase. The IC50 values for these inhibitory activities were reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 75.62 ± 0.56 |

| α-Amylase | 95.85 ± 0.92 |

These values suggest that the compound may serve as a promising candidate for managing postprandial blood glucose levels .

Xanthine Oxidase Inhibition

The compound also exhibited notable inhibition of xanthine oxidase, an enzyme linked to oxidative stress and various diseases. The IC50 value recorded was 24.32 ± 0.78 µM, indicating strong potential for therapeutic applications in conditions like gout and hyperuricemia .

Case Studies

Several studies have provided insights into the biological activity of similar pyrazole derivatives, reinforcing the importance of this scaffold in drug discovery:

- Study on Pyrazolone Derivatives : A comprehensive review indicated that pyrazolone derivatives exhibit a wide range of pharmacological activities including anti-inflammatory, analgesic, and antitumor effects .

- Molecular Docking Studies : Computational studies have shown promising interactions between this compound and target enzymes like α-glucosidase and α-amylase, suggesting favorable binding affinities that correlate with observed biological activities .

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)-3-methoxypropan-1-one |

InChI |

InChI=1S/C9H14N2O2/c1-7-6-8(11(2)10-7)9(12)4-5-13-3/h6H,4-5H2,1-3H3 |

InChI Key |

FPOUIGHFTFTUNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)CCOC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.